molecular formula C17H9IO B3336744 7H-Benz(de)anthracene-7-one, 3-iodo- CAS No. 36189-45-4

7H-Benz(de)anthracene-7-one, 3-iodo-

Cat. No.: B3336744
CAS No.: 36189-45-4
M. Wt: 356.16 g/mol
InChI Key: XDYOJKMJYJWYTA-UHFFFAOYSA-N
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Description

7H-Benz(de)anthracene-7-one, 3-iodo- is a derivative of 7H-Benz(de)anthracene-7-one, a polycyclic aromatic ketone. This compound is characterized by the presence of an iodine atom at the 3-position of the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benz(de)anthracene-7-one, 3-iodo- typically involves the iodination of 7H-Benz(de)anthracene-7-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or a combination of iodine (I2) and a Lewis acid like ferric chloride (FeCl3). The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 7H-Benz(de)anthracene-7-one, 3-iodo- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7H-Benz(de)anthracene-7-one, 3-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7H-Benz(de)anthracene-7-one, 3-iodo- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential use in drug development and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7H-Benz(de)anthracene-7-one, 3-iodo- depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The compound may also undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 7H-Benz(de)anthracene-7-one, 3-iodo- imparts unique chemical and physical properties, such as increased molecular weight and altered electronic distribution. These changes can affect the compound’s reactivity, solubility, and biological activity, making it distinct from its halogenated analogs .

Properties

IUPAC Name

3-iodobenzo[b]phenalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9IO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYOJKMJYJWYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)I)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189754
Record name 7H-Benz(de)anthracene-7-one, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36189-45-4
Record name 7H-Benz(de)anthracene-7-one, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036189454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Benz(de)anthracene-7-one, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODOBENZANTHRONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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